MtbGS Inhibition Potency: 876898-88-3 vs. Diketopurine HTS Cluster Representatives 23 and 24
In the high-throughput screen of AstraZeneca's corporate library that identified the diketopurine cluster, compound 23 (1-[(3,4-dichlorophenyl)methyl]-3,7-dimethyl-8-morpholin-4-yl-purine-2,6-dione, i.e., 876898-88-3) was the most potent representative with an IC₅₀ of 2.5 ± 0.4 µM against MtbGS [1]. Compound 24, a closely related diketopurine with a different N-7 substituent, showed weaker inhibition (exact IC₅₀ not reported but described as less potent than 23) [1]. The 2.5 µM potency places 876898-88-3 in the low-micromolar range, comparable to the imidazo[1,2-a]pyridine-based MtbGS inhibitor class (IC₅₀ ≈ 3.0 µM for the initial hit) [2], but substantially weaker than later-generation trisubstituted imidazole MtbGS inhibitors (IC₅₀ = 0.049 µM for compound 11a) [3]. This positions 876898-88-3 as a well-characterized, structurally enabled tool compound suitable for crystallographic and mechanistic studies rather than a high-potency lead.
| Evidence Dimension | Inhibitory potency against Mycobacterium tuberculosis glutamine synthetase (MtbGS) in enzymatic assay |
|---|---|
| Target Compound Data | IC₅₀ = 2.5 ± 0.4 µM (876898-88-3; compound 23) |
| Comparator Or Baseline | Compound 24 (diketopurine analog with different N-7 substituent): less potent than compound 23, exact value not disclosed; Imidazo[1,2-a]pyridine hit: IC₅₀ ≈ 3.0 µM; Trisubstituted imidazole 11a: IC₅₀ = 0.049 µM |
| Quantified Difference | 876898-88-3 is the most potent compound within its diketopurine cluster; ~1.2-fold more potent than imidazo[1,2-a]pyridine hit; ~50-fold less potent than trisubstituted imidazole 11a |
| Conditions | MtbGS enzymatic assay (biosynthetic assay format); pH and temperature not specified in the primary publication |
Why This Matters
For procurement decisions, 876898-88-3 is the best-characterized purine-based MtbGS inhibitor with two co-crystal structures available, making it the preferred choice for structural biology and binding-mode studies despite not being the most potent inhibitor in the target class.
- [1] Nilsson MT, Krajewski WW, Yellagunda S, Prabhumurthy S, Chamarahally GN, Siddamadappa C, Srinivasa BR, Yahiaoui S, Larhed M, Karlén A, Jones TA, Mowbray SL. Structural Basis for the Inhibition of Mycobacterium tuberculosis Glutamine Synthetase by Novel ATP-Competitive Inhibitors. J Mol Biol. 2009;393(2):504-513. doi:10.1016/j.jmb.2009.08.028 View Source
- [2] Odell LR, Nilsson MT, Gising J, Lagerlund O, Muthas D, Nordqvist A, Karlén A, Larhed M. Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. Bioorg Med Chem. 2012;20(14):4300-4312. View Source
- [3] Gising J, Nilsson MT, Odell LR, Yahiaoui S, Lindh M, Iyer H, Sinha AM, Srinivasa BR, Larhed M, Mowbray SL, Karlén A. Trisubstituted Imidazoles as Mycobacterium tuberculosis Glutamine Synthetase Inhibitors. J Med Chem. 2012;55(6):2894-2898. doi:10.1021/jm2014553 View Source
